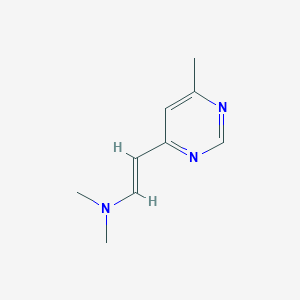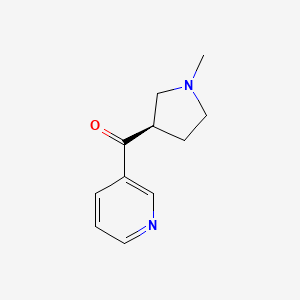
(R)-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone is a compound that features a pyrrolidine ring and a pyridine ring. These heterocyclic structures are significant in organic chemistry due to their presence in various biologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone typically involves the formation of the pyrrolidine and pyridine rings followed by their coupling. One common method starts with the alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate. After deprotection and amide formation, the final product is obtained .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and reduce reaction times. This can include the use of continuous flow reactors and other advanced techniques to streamline the process and make it more cost-effective.
Chemical Reactions Analysis
Types of Reactions
®-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl(2-methylpyridin-3-yl)methanone
- 1H-Pyrazolo[3,4-b]pyridines
- Pyrrolo[2,3-d]pyrimidine derivatives
Uniqueness
®-(1-Methylpyrrolidin-3-yl)(pyridin-3-yl)methanone is unique due to its specific combination of pyrrolidine and pyridine rings. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. Its unique stereochemistry also plays a crucial role in its interactions and effectiveness in various applications .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[(3R)-1-methylpyrrolidin-3-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C11H14N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1 |
InChI Key |
ARYQLVJXQFGHLA-SNVBAGLBSA-N |
Isomeric SMILES |
CN1CC[C@H](C1)C(=O)C2=CN=CC=C2 |
Canonical SMILES |
CN1CCC(C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


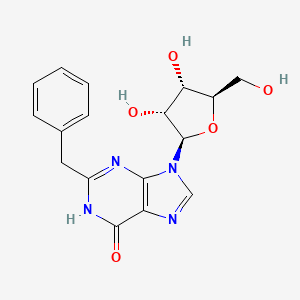
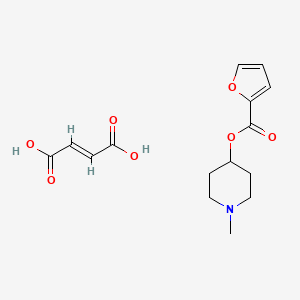
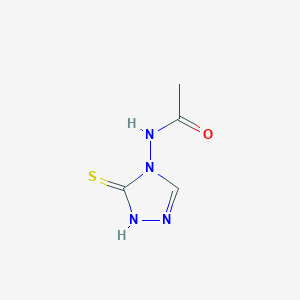
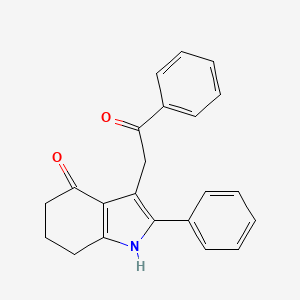
![4-[(Naphthalen-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12908707.png)
![4-[(3-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12908710.png)
![Glycine, N-[1-[N-[(1,1-dimethylethoxy)carbonyl]glycyl]-L-prolyl]-](/img/structure/B12908718.png)
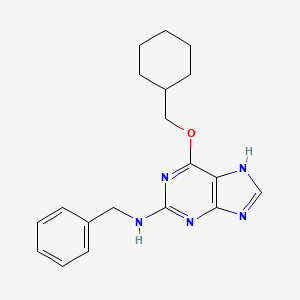
![5-Decyl-2-[4-(decyloxy)-phenyl]-pyrimidine](/img/structure/B12908729.png)
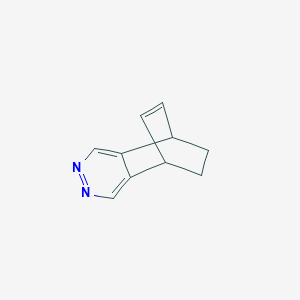
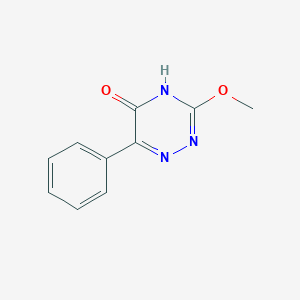
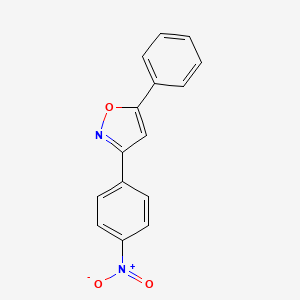
![2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-](/img/structure/B12908750.png)
